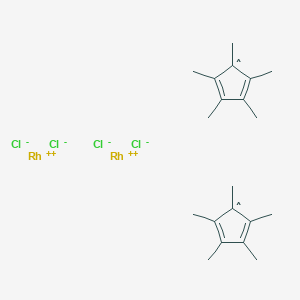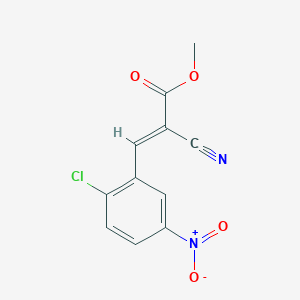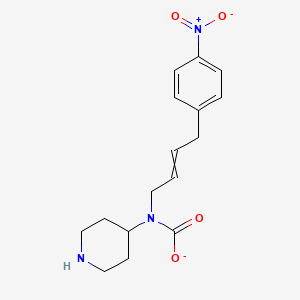
4-Nitrobenzylallyl(piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzylallyl(piperidin-4-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 4-Nitrobenzylallyl(piperidin-4-yl)carbamate involves several steps. One common method is the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and finally forming its salt . This method is advantageous due to the use of commercially available raw materials and shorter reaction times, making it viable for large-scale manufacturing .
Análisis De Reacciones Químicas
4-Nitrobenzylallyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Raney-Ni for reductive amination and ammonia for the amination process . The major products formed from these reactions are typically carbamate salts, which are valuable intermediates in the synthesis of pharmaceuticals .
Aplicaciones Científicas De Investigación
4-Nitrobenzylallyl(piperidin-4-yl)carbamate has several scientific research applications. It is used in the synthesis of biologically active piperidine derivatives, which have shown potential in treating diseases such as HIV and as serotonin receptor agents . Additionally, piperidine derivatives are significant in the development of drugs targeting the Janus Kinase (JAK) family, which plays a crucial role in intracellular signal transduction .
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzylallyl(piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been associated with the inhibition of monoamine receptors, including serotonin receptors . This interaction is crucial for the compound’s pharmacokinetic properties and its potential therapeutic effects.
Comparación Con Compuestos Similares
4-Nitrobenzylallyl(piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as methyl piperidine-4-yl-carbamate and benzyl piperidine-4-yl-carbamate . These compounds share similar synthetic routes and biological activities but differ in their specific applications and molecular targets. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H20N3O4- |
|---|---|
Peso molecular |
318.35 g/mol |
Nombre IUPAC |
N-[4-(4-nitrophenyl)but-2-enyl]-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C16H21N3O4/c20-16(21)18(14-8-10-17-11-9-14)12-2-1-3-13-4-6-15(7-5-13)19(22)23/h1-2,4-7,14,17H,3,8-12H2,(H,20,21)/p-1 |
Clave InChI |
DLQOELYZDOVWFN-UHFFFAOYSA-M |
SMILES canónico |
C1CNCCC1N(CC=CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
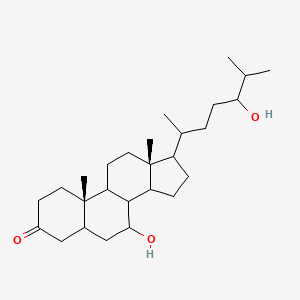
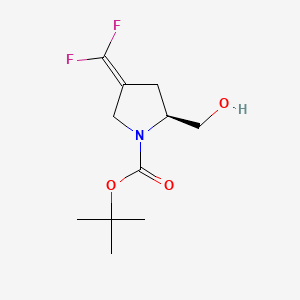
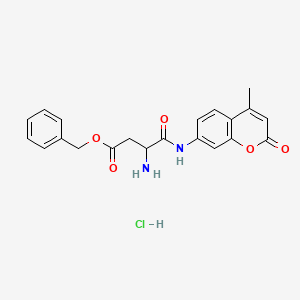
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
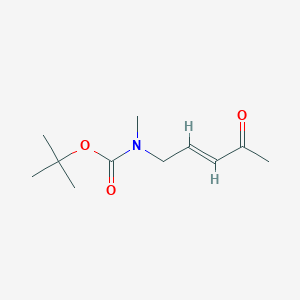

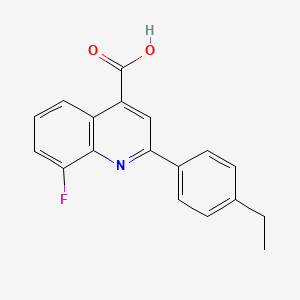
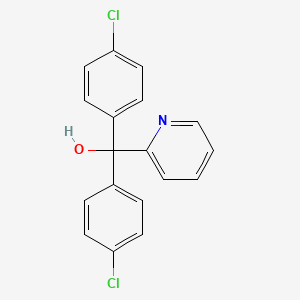
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)
